molecular formula C11H14N2O2 B13208483 2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde

2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13208483
M. Wt: 206.24 g/mol
InChI Key: LDOFBKMSKNTVMH-UHFFFAOYSA-N
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Description

2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyridine-3-carbaldehyde, where the pyridine ring is substituted with a 1,4-oxazepane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the 1,4-Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of an amino alcohol with a dihaloalkane can lead to the formation of the oxazepane ring.

    Substitution on the Pyridine Ring: The introduction of the oxazepane ring onto the pyridine-3-carbaldehyde can be carried out through nucleophilic substitution reactions. This involves the reaction of pyridine-3-carbaldehyde with a suitable nucleophile, such as an oxazepane derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine-3-methanol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: The parent compound, lacking the oxazepane ring.

    Pyridine-2-carbaldehyde: An isomer with the aldehyde group at the 2-position.

    Pyridine-4-carbaldehyde: An isomer with the aldehyde group at the 4-position.

Uniqueness

2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde is unique due to the presence of the 1,4-oxazepane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c14-9-10-3-1-4-12-11(10)13-5-2-7-15-8-6-13/h1,3-4,9H,2,5-8H2

InChI Key

LDOFBKMSKNTVMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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